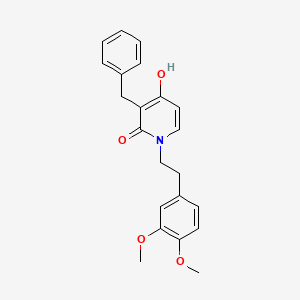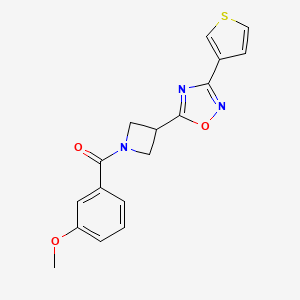
1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride, also known as S-Adenosylmethionine (SAMe), is a naturally occurring compound in the human body that is essential for various physiological processes. SAMe is involved in the synthesis of neurotransmitters, DNA, and proteins, and has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
SAMe is involved in various biochemical pathways in the body, including methylation reactions, transsulfuration reactions, and aminopropylation reactions. SAMe donates a methyl group to various substrates, including DNA, RNA, and proteins, which is essential for their proper function. SAMe is also involved in the transsulfuration pathway, which produces cysteine, a precursor to glutathione. SAMe has been shown to modulate the activity of various enzymes, including catechol-O-methyltransferase (COMT), which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
SAMe has been shown to have various biochemical and physiological effects in the body. SAMe has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood. SAMe has also been shown to have anti-inflammatory and analgesic effects, which may be beneficial in the treatment of osteoarthritis and fibromyalgia. SAMe has been shown to modulate the activity of various enzymes, including COMT, which is involved in the metabolism of neurotransmitters. SAMe is also involved in the synthesis of glutathione, a potent antioxidant that is essential for liver function.
Avantages Et Limitations Des Expériences En Laboratoire
SAMe has several advantages for lab experiments. SAMe is a naturally occurring compound in the body, which makes it easy to obtain and study. SAMe is also relatively stable and can be stored for long periods without degradation. However, SAMe has some limitations for lab experiments. SAMe is a highly reactive compound and can easily undergo oxidation, which can affect its activity. SAMe is also sensitive to pH and temperature changes, which can affect its stability.
Orientations Futures
SAMe has several potential future directions for research. SAMe has been studied for its potential therapeutic applications in various diseases, including depression, osteoarthritis, liver disease, and fibromyalgia. However, more research is needed to fully understand the mechanisms of action of SAMe and its potential therapeutic applications. SAMe has also been studied for its potential anti-aging effects, as it is involved in various biochemical pathways that are essential for cellular function. Future research may focus on the role of SAMe in aging and age-related diseases. Additionally, SAMe has been studied for its potential use as a biomarker for various diseases, including liver disease and depression. Future research may focus on the development of SAMe-based biomarkers for early detection and diagnosis of these diseases.
Méthodes De Synthèse
SAMe can be synthesized in the body from methionine and adenosine triphosphate (ATP) through the action of methionine adenosyltransferase. However, SAMe can also be synthesized chemically from L-methionine and 1,4-butanediol by a process called the Bucherer-Bergs reaction. The resulting SAMe is in the form of a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
SAMe has been extensively studied for its potential therapeutic applications in various diseases, including depression, osteoarthritis, liver disease, and fibromyalgia. SAMe has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood. SAMe has also been shown to have anti-inflammatory and analgesic effects, which may be beneficial in the treatment of osteoarthritis and fibromyalgia. SAMe has been studied for its potential hepatoprotective effects in liver disease, as it is involved in the synthesis of glutathione, a potent antioxidant.
Propriétés
IUPAC Name |
1-amino-3-methylsulfinylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S.ClH/c1-8(7)3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSLHKMHTABKEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
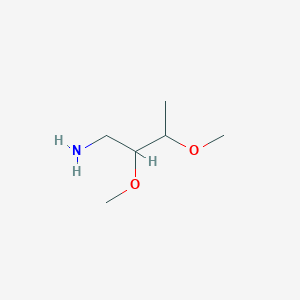
![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2384809.png)

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2384812.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2384815.png)
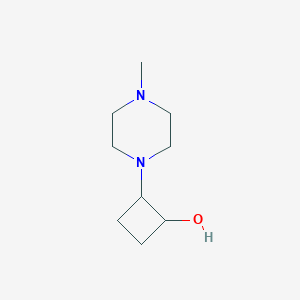
![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384817.png)
![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)
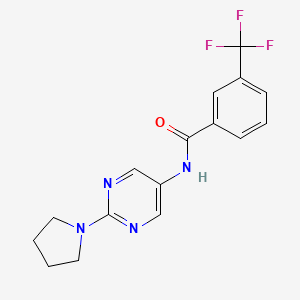
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2384822.png)
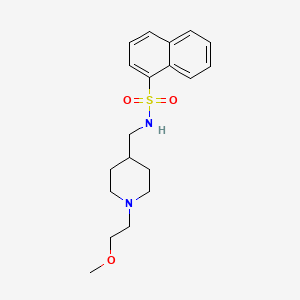
![[4-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2384827.png)
